1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate is a complex organic compound characterized by its unique structure, which includes a dioxoisoindolinyl group and a cyclooctynyl group.
Preparation Methods
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of novel organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate can be compared with other similar compounds, such as:
N-isoindoline-1,3-diones: These compounds share a similar core structure and exhibit diverse chemical reactivity and applications.
Indole derivatives: Indole-based compounds are known for their wide range of biological activities and therapeutic potential.
Cyclooctyne derivatives: These compounds are characterized by their strained alkyne groups, which make them highly reactive in various chemical reactions.
The uniqueness of this compound lies in its combination of the dioxoisoindolinyl and cyclooctynyl groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-cyclooct-2-yn-1-yloxyacetate |
InChI |
InChI=1S/C18H17NO5/c20-16(12-23-13-8-4-2-1-3-5-9-13)24-19-17(21)14-10-6-7-11-15(14)18(19)22/h6-7,10-11,13H,1-4,8,12H2 |
InChI Key |
BZQRXLDDTXBNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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